4-Chloro-2',5'-dimethylbutyrophenone
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Overview
Description
4-Chloro-2’,5’-dimethylbutyrophenone is an organic compound with the molecular formula C12H15ClO It is a chlorinated derivative of butyrophenone, characterized by the presence of a chlorine atom and two methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’,5’-dimethylbutyrophenone typically involves the chlorination of 2’,5’-dimethylbutyrophenone. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-Chloro-2’,5’-dimethylbutyrophenone follows a similar synthetic route but with optimized conditions for higher yield and purity. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’,5’-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-2’,5’-dimethylbenzoic acid.
Reduction: Formation of 4-chloro-2’,5’-dimethylbutanol.
Substitution: Formation of 4-amino-2’,5’-dimethylbutyrophenone or 4-thio-2’,5’-dimethylbutyrophenone.
Scientific Research Applications
4-Chloro-2’,5’-dimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2’,5’-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-aminotoluene
- 4-Chloro-2-methylaniline
- 4-Chloro-2-methoxyaniline
Comparison
4-Chloro-2’,5’-dimethylbutyrophenone is unique due to the presence of both chlorine and two methyl groups on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the additional methyl groups can influence the compound’s steric and electronic properties, affecting its interaction with molecular targets.
Properties
CAS No. |
71526-84-6 |
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Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-chloro-1-(2,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-9-5-6-10(2)11(8-9)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
RLXPXHOSBRQERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCCCl |
Origin of Product |
United States |
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